molecular formula C19H16ClNO2 B11042335 N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11042335
M. Wt: 325.8 g/mol
InChI Key: ZBIHJJDPRZNEFU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a chlorophenyl group, a phenylfuran moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the propanamide linkage: The final step involves the reaction of the intermediate with 4-chlorophenylamine under amide formation conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)acetamide
  • N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)butanamide

Uniqueness

N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-19(22)13-11-17-10-12-18(23-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)

InChI Key

ZBIHJJDPRZNEFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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